N-(2,2-ditosylvinyl)-4-ethoxyaniline
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Overview
Description
N-(2,2-ditosylvinyl)-4-ethoxyaniline: is an organic compound characterized by the presence of a vinyl group substituted with two tosyl groups and an ethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-ditosylvinyl)-4-ethoxyaniline typically involves the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone.
Introduction of Tosyl Groups: The tosyl groups are usually introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Aniline Moiety: The aniline moiety is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-ditosylvinyl)-4-ethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2,2-ditosylvinyl)-4-ethoxyaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-ditosylvinyl)-4-ethoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-ditosylvinyl)-4-methoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.
N-(2,2-ditosylvinyl)-4-ethylaniline: Similar structure with an ethyl group instead of an ethoxy group.
N-(2,2-ditosylvinyl)-4-chloroaniline: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
N-(2,2-ditosylvinyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in specific applications where the ethoxy group provides distinct advantages, such as increased solubility or altered electronic properties.
Properties
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S2/c1-4-30-21-11-9-20(10-12-21)25-17-24(31(26,27)22-13-5-18(2)6-14-22)32(28,29)23-15-7-19(3)8-16-23/h5-17,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKDRUYIIUIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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